

Physical and chemical properties of N-Nitroso-Acebutolol-d7

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Compound of Interest

Compound Name: *N-Nitroso-Acebutolol-d7*

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N-Nitroso-Acebutolol-d7: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso-Acebutolol-d7 is the deuterated analog of N-Nitroso-Acebutolol, a nitrosamine impurity of the beta-blocker drug, Acebutolol. The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers due to their potential carcinogenic effects.[1][2][3] This technical guide provides a detailed overview of the known physical and chemical properties of **N-Nitroso-Acebutolol-d7**, outlines relevant experimental protocols for its analysis, and discusses the general biological signaling pathways associated with N-nitroso compounds. This information is intended to support research, development, and quality control activities related to Acebutolol and its potential impurities.

Physical and Chemical Properties

N-Nitroso-Acebutolol-d7 is primarily used as an internal standard in analytical methods for the quantification of N-Nitroso-Acebutolol in pharmaceutical substances and products.[4][5] Its deuteration provides a distinct mass spectrometric signal, allowing for accurate measurement. While some specific physical properties like the melting point have not been documented in

publicly available literature, a summary of its key chemical identifiers and known properties is provided below.

Table 1: Chemical Identification of **N-Nitroso-Acebutolol-d7**

Property	Value	Source(s)
IUPAC Name	N-(3-acetyl-4-(2-hydroxy-3-(nitroso(propan-2-yl-d7)amino)propoxy)phenyl)butyramide	[4]
Molecular Formula	C ₁₈ H ₂₀ D ₇ N ₃ O ₅	[5][6][7]
Molecular Weight	372.47 g/mol (or 372.5 g/mol)	[4][6][7]
CAS Number	Not Available	[4][5][6][7]
SMILES	<chem>CCCC(NC1=CC=C(OCC(O)C N(N=O)C(C([2H])([2H])[2H])([2H])C([2H])([2H])([2H])C(C(C)=O)=C1)=O</chem>	[4]
InChI	InChI=1S/C18H27N3O5/c1-5-6-18(24)19-14-7-8-17(16(9-14)13(4)22)26-11-15(23)10-21(20-25)12(2)3/h7-9,12,15,23H,5-6,10-11H2,1-4H3,(H,19,24)/i2D3,3D3,12D	[4]

Table 2: Known Physical and Chemical Properties of **N-Nitroso-Acebutolol-d7**

Property	Value	Source(s)
Appearance	No data available	[8]
Solubility	Soluble in Methanol (MEOH)	[7]
Melting Point	No data available	
Storage Conditions	Store at refrigerator (2-8°C) for long-term storage.	[5][7][9]
Purity (Typical)	>95% (by HPLC for the non-deuterated form)	[5]
Stability	Stable under recommended storage conditions. Avoid direct contact with skin.	[8]

Experimental Protocols

While specific synthesis protocols for **N-Nitroso-Acebutolol-d7** are proprietary and not publicly detailed, general analytical methodologies for the detection and quantification of nitrosamine impurities in beta-blockers have been published. These methods are critical for ensuring the safety and quality of pharmaceutical products.

General Analytical Workflow for Nitrosamine Impurity Detection

A common approach for the analysis of N-nitroso impurities in active pharmaceutical ingredients (APIs) and drug products involves ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).[10]

Objective: To detect and quantify N-Nitroso-Acebutolol at trace levels in an Acebutolol drug substance or product. **N-Nitroso-Acebutolol-d7** is used as an internal standard to ensure accuracy.

Methodology:

- Sample Preparation:

- Accurately weigh the Acebutolol API or crushed tablets.
- Dissolve the sample in a suitable solvent, such as methanol or a mixture of methanol and water.[\[10\]](#)
- Spike the sample with a known concentration of **N-Nitroso-Acebutolol-d7** internal standard.
- Vortex and/or sonicate to ensure complete dissolution.
- Filter the sample through a 0.22 µm filter to remove particulates.
- Chromatographic Separation (UHPLC):
 - Column: A reversed-phase column, such as an Acquity HSS T3 (3.0 × 100 mm, 1.8 µm), is suitable for separation.[\[10\]](#)
 - Mobile Phase: A gradient elution using two mobile phases is typically employed. For example, Mobile Phase A could be 0.1% formic acid in water, and Mobile Phase B could be methanol or acetonitrile.[\[10\]](#)
 - Gradient Program: The gradient is optimized to achieve separation of N-Nitroso-Acebutolol from the parent drug and other potential impurities.
 - Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.
 - Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducibility.
- Detection (Tandem Mass Spectrometry - MS/MS):
 - Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used.[\[10\]](#)
 - Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both N-Nitroso-Acebutolol and the **N-Nitroso-Acebutolol-d7** internal standard. This provides high selectivity and sensitivity.

- Data Analysis: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of N-Nitroso-Acebutolol in the sample against a calibration curve.

The following diagram illustrates a generalized workflow for this analytical process.



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Figure 1: Generalized workflow for the analysis of N-Nitroso-Acebutolol.

Biological Signaling and Mechanism of Action

Specific studies on the biological activity and signaling pathways of **N-Nitroso-Acebutolol-d7** are not available. However, the broader class of N-nitroso compounds is well-studied, and their primary mechanism of toxicity is understood to be genotoxicity, leading to carcinogenic effects. [1][3]

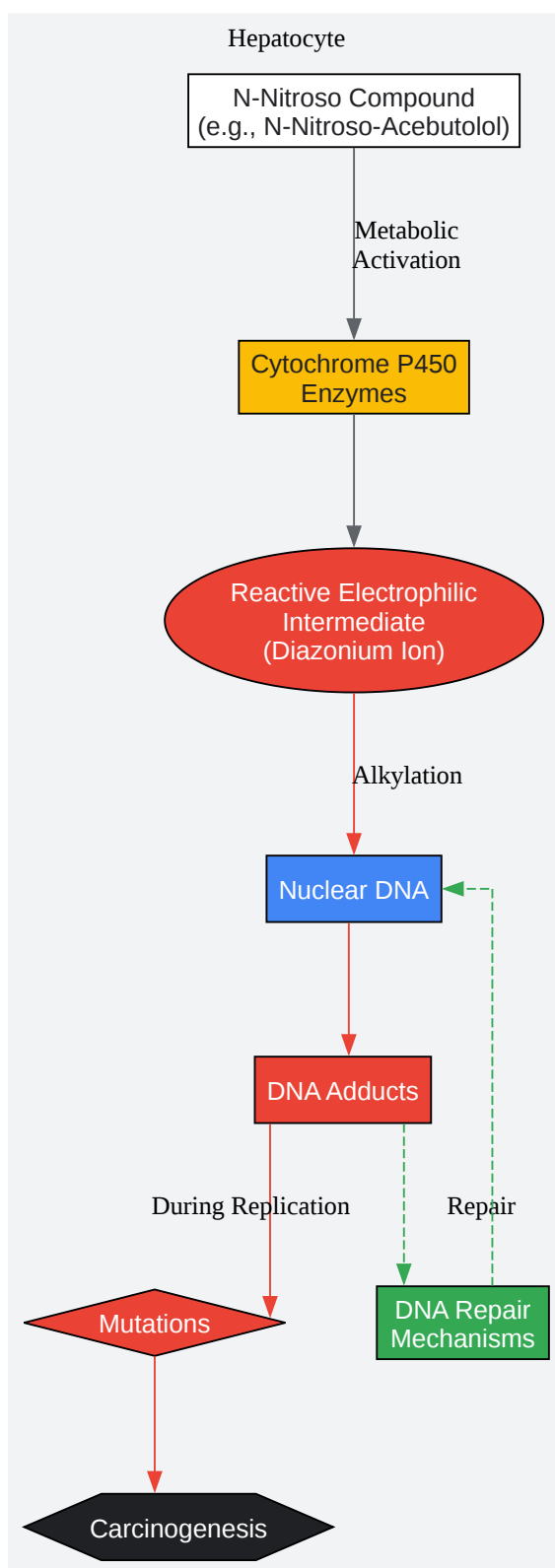
N-nitroso compounds are generally not directly reactive with cellular macromolecules. They require metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, to form reactive electrophilic intermediates.[3] This process, known as bioactivation, is a critical step in their carcinogenic action.

The proposed general mechanism is as follows:

- Metabolic Activation: The N-nitrosamine undergoes enzymatic α -hydroxylation by CYP enzymes.[3]
- Formation of Unstable Intermediates: The resulting α -hydroxy nitrosamine is unstable and spontaneously decomposes.

- **Generation of Electrophiles:** This decomposition leads to the formation of a highly reactive diazonium ion.
- **DNA Adduct Formation:** The diazonium ion is a potent alkylating agent that can react with nucleophilic sites on DNA bases, forming DNA adducts.
- **Genotoxicity and Carcinogenesis:** If these DNA adducts are not repaired by cellular DNA repair mechanisms, they can lead to mutations during DNA replication. The accumulation of such mutations in critical genes can initiate the process of carcinogenesis.^{[1][3]}

The following diagram illustrates this general signaling pathway for N-nitroso compounds.



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Figure 2: General mechanism of genotoxicity for N-nitroso compounds.

Conclusion

N-Nitroso-Acebutolol-d7 is a critical analytical tool for the pharmaceutical industry in monitoring and controlling the levels of the potentially carcinogenic impurity, N-Nitroso-Acebutolol, in Acebutolol-containing medicines. While specific experimental data on some of its physical properties are lacking, its chemical identity is well-defined. The analytical methods for its use are established, and the toxicological concerns are based on the well-understood mechanism of action of N-nitroso compounds. This guide provides a foundational understanding for professionals working to ensure the safety and quality of pharmaceutical products. Further research into the specific biological activity of N-Nitroso-Acebutolol may provide more nuanced insights into its risk profile.

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